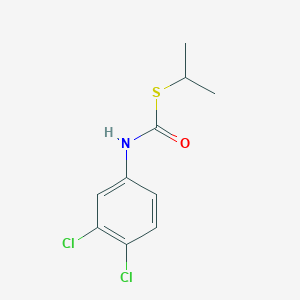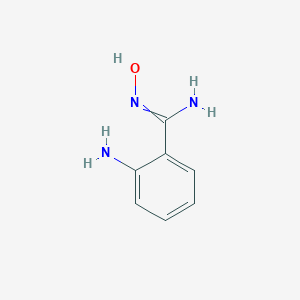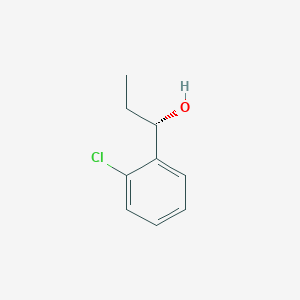
(S)-1-(2-chlorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-chlorophenyl)propan-1-ol, also known as chlorphenesin, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Chlorphenesin has shown promise as a useful tool in a variety of research applications due to its unique properties and mechanisms of action.
Mechanism of Action
Chlorphenesin acts as a muscle relaxant by inhibiting the release of acetylcholine at the neuromuscular junction. It does this by interfering with the transport of vesicles containing acetylcholine to the presynaptic membrane. This results in a decrease in the amount of acetylcholine released into the synaptic cleft, which in turn leads to a decrease in muscle contraction.
Biochemical and Physiological Effects:
Chlorphenesin has been shown to have a number of biochemical and physiological effects in the body. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of (S)-1-(2-chlorophenyl)propan-1-oln as a research tool is its ability to selectively target the neuromuscular junction. This makes it a useful tool for studying the mechanisms of action of neurotransmitters and other neuromuscular agents. However, (S)-1-(2-chlorophenyl)propan-1-oln can also have a number of side effects, including drowsiness, dizziness, and gastrointestinal disturbances. These side effects can limit its usefulness in certain types of experiments.
Future Directions
There are a number of potential future directions for research on (S)-1-(2-chlorophenyl)propan-1-oln. One area of interest is the development of new drugs that target the neuromuscular junction. Chlorphenesin has shown promise as a starting point for the development of new muscle relaxants and other neuromuscular agents. In addition, further research is needed to fully understand the mechanisms of action of (S)-1-(2-chlorophenyl)propan-1-oln and its effects on the nervous system. This could lead to the development of new treatments for a variety of neuromuscular disorders.
Synthesis Methods
Chlorphenesin can be synthesized through a variety of methods, including the reaction of 2-chlorobenzaldehyde with propanal in the presence of a reducing agent such as sodium borohydride. Other methods include the reduction of 2-chloroacetophenone with sodium borohydride or the reaction of 2-chlorobenzaldehyde with 1-propanol in the presence of a catalyst such as zinc chloride.
Scientific Research Applications
Chlorphenesin has been used in scientific research for a variety of applications. One of its most common uses is as a muscle relaxant in studies of neuromuscular function. It has also been studied for its potential as a treatment for muscle spasms and other muscle-related disorders. In addition, (S)-1-(2-chlorophenyl)propan-1-oln has been used in studies of the nervous system, including investigations into the mechanisms of action of neurotransmitters and the effects of drugs on synaptic transmission.
properties
CAS RN |
158635-38-2 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |
InChI Key |
UBOFXBQTRQSKMY-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1Cl)O |
SMILES |
CCC(C1=CC=CC=C1Cl)O |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)
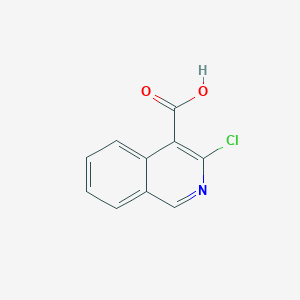
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)
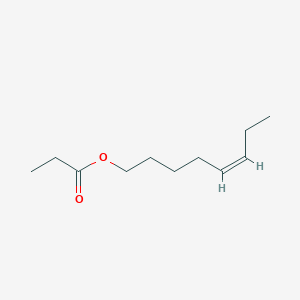

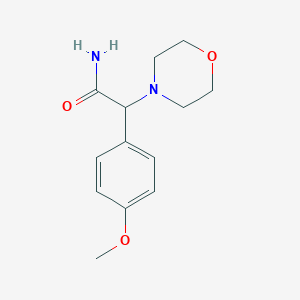
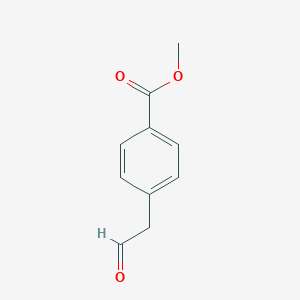
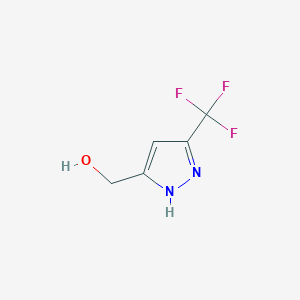
![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)



